![molecular formula C17H12N2O3S B2813118 N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207048-54-1](/img/structure/B2813118.png)
N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
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Overview
Description
The compound “N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and an indene ring. These structural features suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and an indene ring (a fused ring system consisting of a benzene ring and a cyclopentene ring). These rings are likely to contribute to the compound’s chemical stability and reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of the furan, thiazole, and indene rings, as well as the carboxamide group. For instance, the furan ring is aromatic and can undergo electrophilic substitution reactions. The thiazole ring is also aromatic and might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and might also influence its boiling and melting points .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects . Thiazole derivatives have been known to inhibit bacterial lipid biosynthesis and exhibit antibacterial properties.
Anticancer Potential
Cancer remains a significant global health challenge. In the quest for novel anticancer agents, this compound has been investigated. Specifically, compounds d6 and d7 exhibited notable activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . While there is no ideal cure for cancer, compounds like these hold promise for future drug development.
Drug Resistance Mitigation
Given the rising antimicrobial and anticancer drug resistance, identifying new molecules with unique modes of action is crucial. The thiazole nucleus, present in this compound, contributes to its potential as an antimicrobial and anticancer agent. By exploring novel mechanisms, researchers aim to combat resistance effectively .
Anti-Inflammatory Properties
The heterocyclic thiazole nucleus has been associated with anti-inflammatory effects. While specific data on this compound’s anti-inflammatory activity are not mentioned in the provided research, it’s worth considering this aspect for further investigation .
Antifungal Activity
Thiazole derivatives have demonstrated antifungal properties. Although the exact antifungal activity of this compound is not detailed in the available research, it’s an area that warrants exploration .
Rational Drug Design
Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein binding pockets (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design, potentially addressing both microbial infections and cancer .
Future Directions
Given the interesting structural features of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, its chemical reactivity, and its potential biological activities. It might also be interesting to investigate its physical and chemical properties in more detail .
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-14-8-12(10-4-1-2-5-11(10)14)16(21)19-17-18-13(9-23-17)15-6-3-7-22-15/h1-7,9,12H,8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAYMIPMRQGFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
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